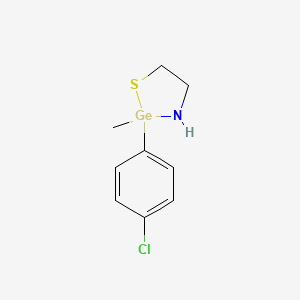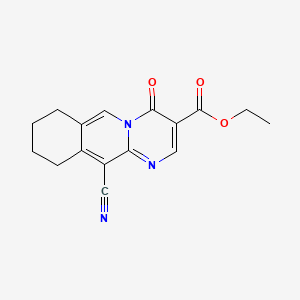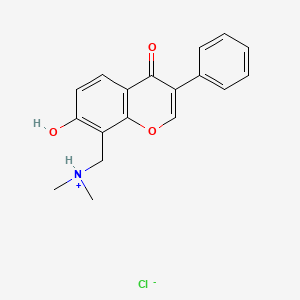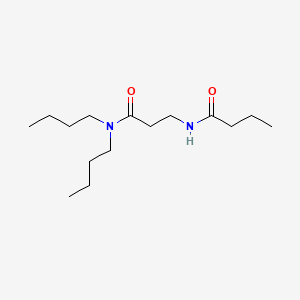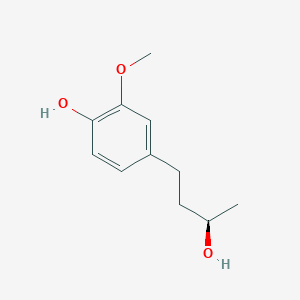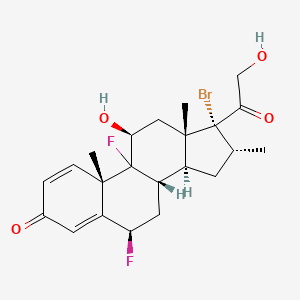
Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbonate d'éthyle 4-(hydroxyméthyl)-2,6-diméthoxyphényle est un composé organique appartenant à la classe des carbonates de phényle. Ce composé est caractérisé par la présence d'un groupe carbonate d'éthyle attaché à un cycle phényle, qui est en outre substitué par des groupes hydroxyméthyle et méthoxy. La structure unique de ce composé en fait un sujet d'intérêt dans divers domaines de la recherche scientifique, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du carbonate d'éthyle 4-(hydroxyméthyl)-2,6-diméthoxyphényle implique généralement la réaction du 4-(hydroxyméthyl)-2,6-diméthoxyphénol avec le chloroformate d'éthyle en présence d'une base telle que la pyridine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du chloroformate d'éthyle. Le schéma réactionnel général est le suivant :
[ \text{4-(hydroxyméthyl)-2,6-diméthoxyphénol} + \text{chloroformate d'éthyle} \rightarrow \text{Carbonate d'éthyle 4-(hydroxyméthyl)-2,6-diméthoxyphényle} ]
Méthodes de production industrielle
En milieu industriel, la production du carbonate d'éthyle 4-(hydroxyméthyl)-2,6-diméthoxyphényle peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles telles que la température, la pression et les concentrations de réactifs, conduisant à des rendements et une pureté plus élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le carbonate d'éthyle 4-(hydroxyméthyl)-2,6-diméthoxyphényle peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyle peut être oxydé pour former un dérivé d'acide carboxylique.
Réduction : Le groupe carbonate peut être réduit pour former l'alcool correspondant.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que le méthylate de sodium (NaOMe) ou l'éthylate de sodium (NaOEt).
Principaux produits formés
Oxydation : Formation du carbonate de 4-(carboxymethyl)-2,6-diméthoxyphényle.
Réduction : Formation de 4-(hydroxyméthyl)-2,6-diméthoxyphénol.
Substitution : Formation de divers carbonates de phényle substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le carbonate d'éthyle 4-(hydroxyméthyl)-2,6-diméthoxyphényle a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et antioxydants.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du carbonate d'éthyle 4-(hydroxyméthyl)-2,6-diméthoxyphényle implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxyméthyle et méthoxy jouent un rôle crucial dans son affinité de liaison et sa réactivité. Le composé peut agir comme un promédicament, libérant des métabolites actifs lors de l'hydrolyse enzymatique. Ces métabolites peuvent ensuite interagir avec des cibles cellulaires, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl carbonate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. These metabolites can then interact with cellular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Le carbonate d'éthyle 4-(hydroxyméthyl)-2,6-diméthoxyphényle peut être comparé à d'autres composés similaires tels que :
Carbonate de méthyle 4-(hydroxyméthyl)-2,6-diméthoxyphényle : Structure similaire mais avec un groupe méthyle au lieu d'un groupe éthyle.
Benzoate d'éthyle 4-(hydroxyméthyl)-2,6-diméthoxyphényle : Structure similaire mais avec un groupe benzoate au lieu d'un groupe carbonate.
Acétate d'éthyle 4-(hydroxyméthyl)-2,6-diméthoxyphényle : Structure similaire mais avec un groupe acétate au lieu d'un groupe carbonate.
Le caractère unique du carbonate d'éthyle 4-(hydroxyméthyl)-2,6-diméthoxyphényle réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
94135-69-0 |
|---|---|
Formule moléculaire |
C12H16O6 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
ethyl [4-(hydroxymethyl)-2,6-dimethoxyphenyl] carbonate |
InChI |
InChI=1S/C12H16O6/c1-4-17-12(14)18-11-9(15-2)5-8(7-13)6-10(11)16-3/h5-6,13H,4,7H2,1-3H3 |
Clé InChI |
DTKWHKUUXAWYLM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC1=C(C=C(C=C1OC)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


